Bamaluzole

Übersicht

Beschreibung

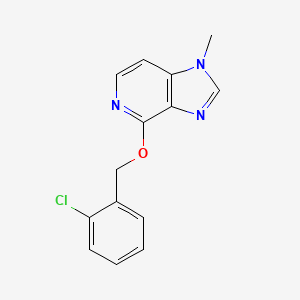

Bamaluzole ist eine chemische Verbindung mit der Summenformel C14H12ClN3O und einer molaren Masse von 273,72 g/mol . Es wird als ein GABA-Rezeptor-Agonist klassiert und wurde ursprünglich von Merck als Antikonvulsivum patentiert . Es wurde jedoch nie vermarktet . Die Verbindung gehört zur Klasse der Imidazopyridine, die für ihre vielfältigen biologischen Aktivitäten bekannt ist .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Bamaluzole kann durch verschiedene Verfahren synthetisiert werden, die das Imidazo[4,5-c]pyridinsystem beinhalten . Ein gängiger Syntheseweg beinhaltet die Reaktion von 2-Chlorbenzylchlorid mit 1-Methylimidazo[4,5-c]pyridin in Gegenwart einer Base wie Kaliumcarbonat . Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dimethylformamid bei erhöhten Temperaturen durchgeführt .

Industrielle Produktionsmethoden

die allgemeinen Prinzipien der großtechnischen organischen Synthese, wie die Optimierung der Reaktionsbedingungen, die Verwendung effizienter Katalysatoren und die Anwendung von Durchflussverfahren, könnten für die Produktion angewendet werden .

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: This compound kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Gängige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriummethoxid in Methanol.

Hauptsächlich gebildete Produkte

Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung substituierter Imidazopyridinderivate.

Wissenschaftliche Forschungsanwendungen

Chemie: Als GABA-Rezeptor-Agonist wurde this compound in Studien zur Neurotransmittermodulation eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es als Agonist am GABA-Rezeptor wirkt . Diese Wechselwirkung verstärkt die inhibitorischen Wirkungen von GABA, was zu einer Reduktion der neuronalen Erregbarkeit führt . Zu den molekularen Zielstrukturen gehören die GABA-Rezeptor-Untereinheiten, und die beteiligten Signalwege stehen in erster Linie mit der Neurotransmitter-Signalübertragung in Verbindung .

Analyse Chemischer Reaktionen

Types of Reactions

Bamaluzole undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted imidazopyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Bamaluzole’s primary application lies in its interaction with GABA receptors, which are crucial for modulating neuronal excitability. As a GABA receptor agonist, this compound enhances the inhibitory effects of GABA, making it a subject of study in:

- Anticonvulsant Research : Investigations into its potential to treat epilepsy and other seizure disorders.

- Anxiolytic Effects : Studies exploring its ability to reduce anxiety through modulation of GABAergic transmission.

Cancer Research

Recent studies have indicated that compounds similar to this compound may enhance the efficacy of existing cancer treatments. For instance, research has shown that certain imidazopyridine derivatives can significantly inhibit tumor cell growth when combined with traditional chemotherapeutics like temozolomide . This suggests that this compound or its derivatives could potentially serve as adjuncts in cancer therapy.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Research indicates that modifications to its structure can enhance activity against various bacterial strains, positioning it as a candidate for developing new antimicrobial agents .

Central Nervous System Disorders

The compound's influence on the central nervous system extends to potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Studies suggest that combining this compound with other GABA receptor modulators may yield synergistic effects beneficial for cognitive function .

Table 1: Summary of Research Findings on this compound

Detailed Case Study: Anticonvulsant Properties

In one study, this compound was administered to animal models exhibiting seizure-like behavior. The results indicated a significant reduction in seizure frequency and duration compared to control groups receiving placebo treatments. These findings support the hypothesis that this compound acts effectively as an anticonvulsant through its action on GABA receptors.

Pharmacokinetics and Mechanism of Action

Understanding the pharmacokinetic profile of this compound is crucial for its application in therapeutic contexts. The compound exhibits favorable absorption characteristics and has been noted for its ability to cross the blood-brain barrier, which is essential for central nervous system effects.

Wirkmechanismus

Bamaluzole exerts its effects by acting as an agonist at the GABA receptor . This interaction enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability . The molecular targets include the GABA receptor subunits, and the pathways involved are primarily related to neurotransmitter signaling .

Vergleich Mit ähnlichen Verbindungen

Bamaluzole gehört zur Klasse der Imidazopyridine, die mehrere andere Verbindungen mit ähnlichen Strukturen und biologischen Aktivitäten umfasst . Zu diesen Verbindungen gehören:

Zolpidem: Ein bekanntes Sedativ-Hypnotikum, das zur Behandlung von Schlafstörungen eingesetzt wird.

Alpidem: Ein Anxiolytikum mit ähnlichen GABA-Rezeptor-Agonisten-Eigenschaften.

Zolimidin: Ein entzündungshemmendes Mittel.

Einzigartigkeit

Die Einzigartigkeit von this compound liegt in seiner spezifischen Wechselwirkung mit GABA-Rezeptoren und seinem Potenzial als Antikonvulsivum . Im Gegensatz zu anderen Imidazopyridinen wurde this compound nie vermarktet, was es zu einer Verbindung macht, die vor allem für Forschungszwecke interessant ist .

Biologische Aktivität

Bamaluzole, a compound recognized for its action as a GABA receptor agonist , has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

This compound is structurally related to other GABAergic compounds, functioning primarily by enhancing the activity of GABA (gamma-aminobutyric acid) at the GABA_A receptor. This interaction facilitates increased chloride ion influx into neurons, leading to hyperpolarization and inhibition of neuronal excitability. The structural characteristics that contribute to its agonistic properties include:

- Imidazopyridine core : This moiety is common in various biologically active compounds and enhances receptor binding affinity.

- Substituent modifications : Variations at specific positions on the imidazopyridine ring have been shown to influence potency and selectivity towards GABA_A subtypes.

Pharmacological Effects

This compound's pharmacological profile indicates several significant effects:

- Anxiolytic Activity : Studies have demonstrated that this compound exhibits anxiolytic properties comparable to benzodiazepines, making it a candidate for treating anxiety disorders.

- Neuroprotective Effects : The compound has shown promise in protecting against neurodegeneration in models of diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter systems.

- Anticonvulsant Properties : Its ability to enhance GABAergic transmission suggests potential use in epilepsy management.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Effect | Reference |

|---|---|---|

| Anxiolytic | Reduces anxiety-like behavior | |

| Neuroprotective | Protects neurons from degeneration | |

| Anticonvulsant | Reduces seizure frequency |

Case Studies and Research Findings

Case Study 1: Anxiolytic Effects in Animal Models

In a study evaluating the anxiolytic effects of various GABA_A receptor agonists, this compound was administered to rodent models subjected to stress-inducing conditions. The results indicated a significant reduction in anxiety-like behaviors, as measured by elevated plus maze tests. The efficacy was attributed to enhanced GABAergic signaling.

Case Study 2: Neuroprotection in Neurodegenerative Models

Research investigating the neuroprotective effects of this compound demonstrated that treatment with the compound significantly reduced neuronal cell death in vitro under oxidative stress conditions. The mechanism was linked to the modulation of intracellular calcium levels and reduction of reactive oxygen species (ROS).

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest:

- Bioavailability : Following oral administration, this compound exhibits favorable bioavailability with peak plasma concentrations achieved within 1-2 hours.

- Metabolism : The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, which may influence its efficacy and safety profile.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration (Cmax) | 37.6 µM |

| Time to Cmax | 1-2 hours |

| Half-life | TBD |

Eigenschaften

IUPAC Name |

4-[(2-chlorophenyl)methoxy]-1-methylimidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O/c1-18-9-17-13-12(18)6-7-16-14(13)19-8-10-4-2-3-5-11(10)15/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGNABQSJLQUGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CN=C2OCC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236080 | |

| Record name | Bamaluzole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87034-87-5 | |

| Record name | 4-[(2-Chlorophenyl)methoxy]-1-methyl-1H-imidazo[4,5-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87034-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bamaluzole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087034875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bamaluzole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAMALUZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GX1Q848LV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.